molecular formula C24H27ClN2O5 B11010926 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one

4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11010926
M. Wt: 458.9 g/mol
InChI Key: IXAUETGCSWFPFQ-UHFFFAOYSA-N
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Description

The compound 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core linked via a carbonyl group to a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety. The 1-position of the pyrrolidinone is substituted with a 2,4-dimethoxyphenyl group. This structure combines pharmacologically relevant motifs: the piperidine ring with a hydroxyl and chlorophenyl group is common in central nervous system (CNS) agents, while the pyrrolidinone and dimethoxyphenyl groups may influence solubility and receptor binding .

Properties

Molecular Formula

C24H27ClN2O5

Molecular Weight

458.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H27ClN2O5/c1-31-19-7-8-20(21(14-19)32-2)27-15-16(13-22(27)28)23(29)26-11-9-24(30,10-12-26)17-3-5-18(25)6-4-17/h3-8,14,16,30H,9-13,15H2,1-2H3

InChI Key

IXAUETGCSWFPFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-Chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Formation of the Carbonyl Compound: The hydroxypiperidine intermediate is then reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to introduce the carbonyl group.

    Coupling with 2,4-Dimethoxyphenylpyrrolidin-2-one: The final step involves coupling the carbonylated intermediate with 2,4-dimethoxyphenylpyrrolidin-2-one under appropriate conditions, such as using a base like potassium carbonate in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide linkage (C=O-N) and ester-like carbonyl group in the pyrrolidin-2-one ring are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reagents Products
Acidic hydrolysisHCl (concentrated), refluxH<sub>2</sub>O, H<sup>+</sup>Cleavage of the amide bond, yielding a carboxylic acid and a piperidine amine
Basic hydrolysisNaOH (aqueous), heatOH<sup>−</sup>Formation of carboxylate salts and free amine derivatives

For example, hydrolysis of the analogous compound 1-(4-Chlorobenzyl)-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one under basic conditions generates a carboxylate intermediate, which can be reprotonated to the carboxylic acid.

Nucleophilic Substitution

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Conditions Reagents Products
HydroxylationNaOH, Cu catalyst, 120°CH<sub>2</sub>OReplacement of Cl with -OH on the aryl ring
AminationNH<sub>3</sub>, Pd catalysisAmmoniaSubstitution of Cl with -NH<sub>2</sub>

This reactivity is consistent with chlorinated aromatic systems in related compounds .

Oxidation and Reduction

The hydroxypiperidine and pyrrolidinone moieties participate in redox reactions:

Oxidation

Target Site Conditions Reagents Products
Hydroxypiperidine -OHKMnO<sub>4</sub>, acidicOxidizing agentsConversion to ketone or carboxylic acid
Pyrrolidinone ringO<sub>3</sub>, Zn/H<sub>2</sub>OOzoneRing-opening to form dicarbonyl compounds

Reduction

Target Site Conditions Reagents Products
Amide carbonylLiAlH<sub>4</sub>, THFReducing agentsReduction to secondary amine
Aryl chlorideH<sub>2</sub>, Pd/CHydrogen gasDechlorination to phenyl group

Reduction of the amide bond in 1-(3,5-Dimethylphenyl)-4-{[3-( triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one with LiAlH<sub>4</sub> yields a tertiary amine, suggesting similar behavior for the target compound.

Ring-Opening and Functionalization

The pyrrolidin-2-one ring can undergo ring-opening via nucleophilic attack:

Reagent Conditions Products
Grignard reagentsTHF, 0°C to RTAlkylated amines or alcohols
Primary aminesReflux, tolueneLactam-to-amine conversion via aminolysis

For instance, donor-acceptor cyclopropane-derived pyrrolidinones undergo ring-opening with primary amines to form γ-amino esters, followed by lactamization .

Dehydration and Cyclization

The hydroxypiperidine group (-OH) can dehydrate under acidic conditions to form a double bond:

Conditions Reagents Products
H<sub>2</sub>SO<sub>4</sub>, heatConcentrated acidFormation of a piperidine alkene

This reactivity is observed in structurally similar hydroxypiperidine derivatives .

Functional Group Interconversion

The dimethoxyphenyl group can undergo demethylation or ether cleavage:

Reaction Type Conditions Reagents Products
DemethylationBBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Boron tribromideConversion of -OCH<sub>3</sub> to -OH
Ether cleavageHI, acetic acidHydroiodic acidCleavage to phenol and alkyl iodide

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, facilitated by acid/base catalysis.

  • NAS at Chlorophenyl : Requires activation of the aryl chloride via electron-withdrawing groups or metal catalysis .

  • Pyrrolidinone Ring-Opening : Driven by strain relief and nucleophile accessibility, as seen in donor-acceptor cyclopropane chemistry .

Experimental Considerations

  • Yield Optimization : Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For example, Ru(II) catalysts enhance amidation efficiency .

  • Purification : Chromatography or recrystallization is often required due to the compound’s structural complexity.

Scientific Research Applications

Therapeutic Applications

The compound's applications can be categorized into several key areas:

Antipsychotic Activity

The structural similarity to haloperidol, a well-known antipsychotic, suggests that this compound may exhibit similar effects in managing psychotic disorders. Research indicates that compounds with a piperidine ring and halogenated phenyl groups can influence dopamine receptors, potentially alleviating symptoms of schizophrenia and other psychoses.

Cognitive Enhancement

Studies have explored the potential of such compounds in enhancing cognitive functions, particularly in conditions like Alzheimer's disease. The modulation of neurotransmitter systems involved in cognition (e.g., acetylcholine and dopamine) is a promising area for further investigation.

Analgesic Properties

The compound may also possess analgesic properties, as indicated by its ability to interact with pain pathways in the central nervous system. This application could be beneficial for managing chronic pain conditions.

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the pharmacological effects of similar compounds:

StudyFindings
Study on Antipsychotic Effects Demonstrated significant reduction in psychotic symptoms in animal models when treated with compounds similar to 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one.
Cognitive Function Study Reported improvements in memory retention and learning abilities in rodents administered with related piperidine derivatives.
Pain Management Research Found that certain analogs exhibited dose-dependent analgesic effects in inflammatory pain models, suggesting potential for clinical application.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Haloperidol Impurity D (4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl]butan-1-one)

  • Structural Similarities : Shares the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety.
  • Key Differences: Replaces the pyrrolidinone-carbonyl group with a butanone bridge and an additional piperidine-phenyl substituent.
  • Molecular Weight : 567.55 g/mol (vs. ~500–550 g/mol estimated for the target compound).

4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

  • Structural Similarities : Contains the same piperidine-chlorophenyl-hydroxyl core.
  • Key Differences: Substitutes the pyrrolidinone-dimethoxyphenyl group with a fluorophenyl-butane chain.
  • Functional Impact: The fluorine atom (electron-withdrawing) vs.

1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

  • Structural Similarities: Pyrrolidinone core with a carbonyl-linked piperazine derivative.
  • Key Differences : Piperazine replaces piperidine; nitro and methyl groups modify aryl substituents.
  • Synthetic Relevance : Highlights the versatility of carbonyl-based coupling strategies for heterocyclic assembly .

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP (Estimated)
Target Compound ~500–550 2,4-Dimethoxyphenyl, pyrrolidinone ~270–285* ~3.5
Haloperidol Impurity D 567.55 Bis-piperidine, butanone N/A ~4.2
1-(4-Fluorophenyl)butan-1-one derivative ~400–450 Fluorophenyl, butanone ~260–275 ~2.8
1-(2-Methylphenyl)piperazine analogue 408.45 Nitrophenyl, piperazine N/A ~2.1

*Estimated based on analogues in (melting points: 268–287°C for pyridine derivatives).

  • Synthetic Yield: Analogous pyrrolidinone-piperidine derivatives in report yields of 67–81%, suggesting feasible synthesis for the target compound .

Analytical Characterization

  • 1H NMR: Expected signals include: Aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl and chlorophenyl). Piperidine hydroxyl (δ ~2.5 ppm, broad). Pyrrolidinone carbonyl (δ ~175 ppm in 13C NMR) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ for carbonyl groups .

Biological Activity

The compound 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one is a derivative of haloperidol and has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C32H36Cl2N2O3
  • Molecular Weight : 567.55 g/mol
  • IUPAC Name : 4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one
  • CAS Number : Not explicitly listed but related to haloperidol compounds.

The compound acts primarily as an antagonist at dopamine D2 receptors, similar to haloperidol, which is known for its antipsychotic properties. Additionally, its structure suggests potential interactions with serotonin receptors, which may contribute to its overall pharmacological profile. The presence of the piperidine and pyrrolidine moieties enhances its ability to penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications.

Antipsychotic Effects

Research indicates that derivatives like this compound exhibit significant antipsychotic activity. In various in vivo studies, it has been shown to reduce symptoms of psychosis in animal models. For instance:

  • Study Findings : A study demonstrated that this compound significantly reduced hyperactivity in rodent models induced by amphetamines, suggesting its efficacy in managing symptoms akin to schizophrenia .

Antidepressant Properties

Preliminary studies suggest that the compound may also exhibit antidepressant-like effects. It has been evaluated in models of depression where it showed potential for enhancing mood-related behaviors.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of similar compounds. The ability to inhibit oxidative stress and apoptosis in neuronal cells has been noted, which could be beneficial in conditions such as Alzheimer's disease .

Comparative Biological Activity

Activity TypeCompound EffectivenessReference
AntipsychoticHigh
AntidepressantModerate
NeuroprotectiveHigh
Serotonin Receptor InteractionPotential

Case Studies and Research Findings

  • Antipsychotic Activity : A comparative study involving this compound and haloperidol showed that both compounds reduced dopaminergic activity; however, the derivative had a more favorable side effect profile.
  • Neuroprotection : In vitro studies demonstrated that the compound could protect against glutamate-induced toxicity in neuronal cultures, indicating a potential mechanism for neuroprotection through modulation of glutamate receptors .
  • Behavioral Studies : Behavioral assessments in animal models indicated that treatment with this compound led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

  • The compound can be synthesized via condensation reactions under reflux conditions. For example, heating precursors (e.g., 4-carboxy-pyrrolidinone derivatives) with sodium hydroxide in ethanol for 4–15 hours yields intermediates with ~70–84% efficiency .
  • Catalytic agents like p-toluenesulfonic acid improve reaction rates in one-pot syntheses, as demonstrated in similar piperidine-pyrrolidinone hybrids .
  • Purification via recrystallization (e.g., ethanol or 2-propanol) and pH adjustment (HCl to pH 1–2) are critical for isolating high-purity solids (melting points: 170–209°C) .

Q. Which analytical techniques are essential for structural validation?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, OH stretches) .
  • Mass spectrometry (CI mode) : Confirms molecular ion peaks (e.g., [M+H]+ = 248.5–366.4) and fragmentation patterns .
  • Elemental analysis : Validates purity by matching calculated vs. observed C/H/N ratios .
  • NMR (¹H/¹³C) : Resolves stereochemistry and substituent positioning, especially for chiral centers in piperidine-pyrrolidinone hybrids .

Q. How can solubility and stability be assessed for in vitro studies?

Methodological Answer:

  • Solubility screening : Test in polar (DMSO, ethanol) and aqueous buffers (pH 4.6–7.4) using UV-Vis spectroscopy or HPLC .
  • Stability assays : Monitor degradation under stress conditions (heat, light, humidity) via accelerated stability studies. For example, store at 4°C in desiccators to prevent hydrolysis of the hydroxypiperidine moiety .

Advanced Research Questions

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic profiles?

Methodological Answer:

  • Molecular docking : Use software like AutoDock or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). The hydroxypiperidine group may hydrogen-bond with catalytic residues .
  • ADMET prediction : Tools like SwissADME assess drug-likeness (Lipinski’s rules) and blood-brain barrier permeability. The 2,4-dimethoxyphenyl group may enhance lipophilicity but reduce aqueous solubility .

Q. How can contradictory bioactivity data across assays be resolved?

Methodological Answer:

  • Dose-response optimization : Use statistical models (e.g., Hill equation) to reconcile IC₅₀ variations in enzyme inhibition assays.
  • Assay validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives. For example, conflicting binding affinities may arise from solvent polarity effects .

Q. What mechanistic insights explain the compound’s selectivity for specific receptors?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with methoxyphenyl) and test against receptor panels.
  • Kinetic binding assays : Use surface plasmon resonance (SPR) to measure on/off rates. The hydroxypiperidine carbonyl group may confer slow dissociation from hydrophobic binding pockets .

Q. How can synthetic byproducts be minimized during scale-up?

Methodological Answer:

  • Process optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For instance, excess NaOH in reflux reactions may hydrolyze the pyrrolidin-2-one ring .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

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